molecular formula C8H14O3 B14370717 1-Oxohexan-2-YL acetate CAS No. 90499-40-4

1-Oxohexan-2-YL acetate

Cat. No.: B14370717
CAS No.: 90499-40-4
M. Wt: 158.19 g/mol
InChI Key: FWMRRQJWKLGZKC-UHFFFAOYSA-N
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Description

1-Oxohexan-2-YL acetate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction of 1-oxohexan-2-yl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxohexan-2-YL acetate can be synthesized through the esterification of 1-oxohexan-2-yl alcohol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxohexan-2-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

    Hydrolysis: 1-Oxohexan-2-yl alcohol and acetic acid.

    Reduction: 1-Oxohexan-2-yl alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-Oxohexan-2-YL acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxohexan-2-YL acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may exert biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

1-Oxohexan-2-YL acetate can be compared with other similar compounds, such as:

    1-Oxohexan-2-yl alcohol: The alcohol precursor used in the synthesis of the acetate ester.

    Hexyl acetate: Another ester with similar structural features but different functional groups.

    Ethyl acetate: A commonly used ester with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

90499-40-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-oxohexan-2-yl acetate

InChI

InChI=1S/C8H14O3/c1-3-4-5-8(6-9)11-7(2)10/h6,8H,3-5H2,1-2H3

InChI Key

FWMRRQJWKLGZKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=O)OC(=O)C

Origin of Product

United States

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